molecular formula C10H18N2S B1271783 Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine CAS No. 99977-36-3

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine

Cat. No. B1271783
CAS RN: 99977-36-3
M. Wt: 198.33 g/mol
InChI Key: QOUZDUIPGBMLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine is a compound that likely features a cyclohexyl group attached to a dihydro-[1,3]thiazin-2-yl-amine moiety. The structure suggests the presence of a six-membered thiazine ring, which is partially saturated (as indicated by 'dihydro') and contains nitrogen and sulfur atoms. The compound is of interest due to its potential reactivity and utility in chemical synthesis.

Synthesis Analysis

The synthesis of related cyclohexyl compounds has been explored in various studies. For instance, the reaction of 4-[2-(arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones with aromatic amines involves a 1,8-addition pattern, leading to the formation of complex hydrazonamides . This suggests that similar synthetic strategies could potentially be applied to the synthesis of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, with modifications to incorporate the thiazine ring and achieve the desired saturation levels.

Molecular Structure Analysis

The molecular structure of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine would be characterized by the presence of a cyclohexyl ring and a [1,3]thiazin ring. The 'dihydro' notation indicates that the thiazin ring is not fully aromatic and contains two additional hydrogen atoms, reducing the degree of unsaturation. The amine group attached to the thiazin ring would be a key functional group, likely influencing the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

While the specific chemical reactions of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine are not detailed in the provided abstracts, the reactivity of similar compounds can be inferred. For example, the transfer hydrogenation of imines using cyclohexa-1,4-dienes as dihydrogen surrogates has been described . This reaction is catalyzed by Brønsted acids and could potentially be relevant to the reactivity of the thiazin-amine compound, particularly if imine or alkene functionalities are present or can be generated within its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine would be influenced by its molecular structure. The presence of the cyclohexyl group would impart hydrophobic character, while the amine and thiazin functionalities could contribute to the compound's polarity, solubility, and potential for hydrogen bonding. The partially saturated thiazin ring might also affect the compound's stability and reactivity, although specific details are not provided in the abstracts.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiradical and Anti-inflammatory Activity : 5,6-dihydro-1,3-thiazin-4-one derivatives, related to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, have been synthesized and shown to exhibit high antiradical and anti-inflammatory activity (Kulakov et al., 2015).

  • Synthesis of New Derivatives : New derivatives of 4H-1,3-thiazin compounds have been synthesized, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological applications (Karimian et al., 2017).

Structural and Chemical Properties

  • Crystal Structure Analysis : The spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound similar to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds (Kulakov et al., 2009).

  • Palladium-catalysed Synthesis : A study on the palladium-catalysed isocyanide insertion in thioureas led to the formation of 4H-benzo[d][1,3]thiazin-2-amines, indicating a novel method for synthesizing these types of compounds (Pandey et al., 2014).

Potential Applications in Chemistry and Pharmacology

  • Anticancer Activity : Certain derivatives of 1,3-thiazines have shown promising anticancer activity against colon and liver carcinoma cell lines, suggesting potential therapeutic applications (Gomha et al., 2015).

  • Synthesis of NO-synthase Inhibitors : The synthesis of 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine, a lipophilic analogue of NO-synthase inhibitor, indicates the relevance of these compounds in developing new pharmacological inhibitors (Zefirova et al., 2013).

properties

IUPAC Name

N-cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUZDUIPGBMLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368260
Record name Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine

CAS RN

99977-36-3
Record name Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.